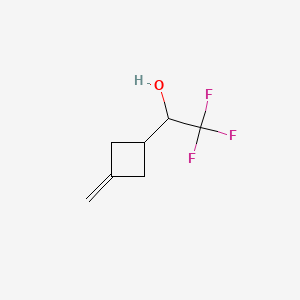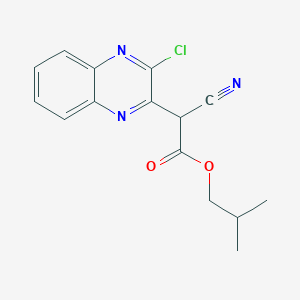
Methyl 3-bromo-2,5-dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-2,5-dimethylbenzoate is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 of the benzene ring are substituted with bromine and methyl groups, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2,5-dimethylbenzoate can be synthesized through several methods. One common method involves the bromination of 2,5-dimethylbenzoic acid, followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step involves the use of a strong acid catalyst like sulfuric acid or hydrochloric acid to facilitate the reaction between the carboxylic acid and methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-2,5-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Products include derivatives where the bromine atom is replaced by the nucleophile.
Reduction: Products include the corresponding alcohols.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
Methyl 3-bromo-2,5-dimethylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 3-bromo-2,5-dimethylbenzoate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the ester group is reduced to an alcohol via hydride transfer from the reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,5-dimethylbenzoate: Similar structure but lacks the bromine atom, leading to different reactivity and applications.
Methyl 2-bromobenzoate: Similar structure but with the bromine atom at a different position, affecting its chemical properties and reactivity.
Methyl 3-bromomethylbenzoate: Similar structure but with a bromomethyl group, leading to different reactivity and applications.
Uniqueness
Methyl 3-bromo-2,5-dimethylbenzoate is unique due to the presence of both bromine and methyl groups on the benzene ring, which imparts specific reactivity and makes it a valuable intermediate in organic synthesis. Its unique structure allows for selective reactions and applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H11BrO2 |
|---|---|
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
methyl 3-bromo-2,5-dimethylbenzoate |
InChI |
InChI=1S/C10H11BrO2/c1-6-4-8(10(12)13-3)7(2)9(11)5-6/h4-5H,1-3H3 |
Clé InChI |
OYRPIHJCEFWWOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Br)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanaminehydrochloride](/img/structure/B13554188.png)



![4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13554214.png)




![8-Oxaspiro[4.5]decane-2-carboxylicacid](/img/structure/B13554258.png)
